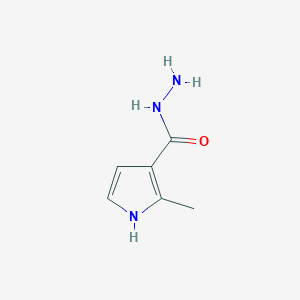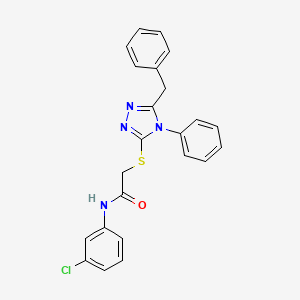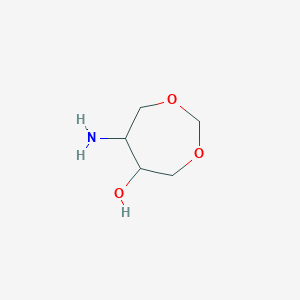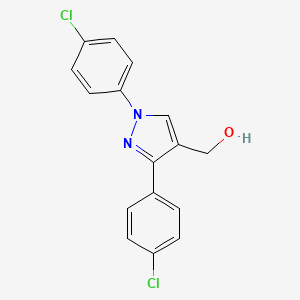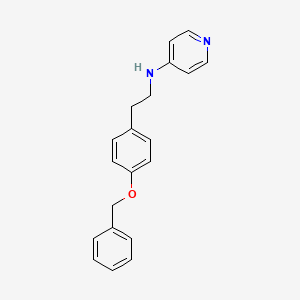
N-(4-(benzyloxy)phenethyl)pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(benzyloxy)phenethyl)pyridin-4-amine: is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted at the 4-position with a phenethyl group, which is further substituted with a benzyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzyloxy)phenethyl)pyridin-4-amine typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-(benzyloxy)phenethylamine, which is then reacted with pyridine-4-carboxylic acid or its derivatives under appropriate conditions to form the target compound. The reaction conditions often involve the use of coupling agents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-(benzyloxy)phenethyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products:
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Nitro group reduction yields corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the compound.
Aplicaciones Científicas De Investigación
N-(4-(benzyloxy)phenethyl)pyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(4-(benzyloxy)phenethyl)pyridin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors. The pathways involved can include signal transduction cascades, modulation of gene expression, or interference with cellular metabolism. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Comparación Con Compuestos Similares
- N-(pyridin-4-yl)pyridin-4-amine
- 4-(benzyloxy)pyridine N-oxide
- 1H-pyrazolo[3,4-b]pyridines
Comparison: N-(4-(benzyloxy)phenethyl)pyridin-4-amine is unique due to the presence of both a benzyloxy group and a phenethyl group attached to the pyridine ring. This structural feature imparts distinct electronic and steric properties, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
212506-01-9 |
|---|---|
Fórmula molecular |
C20H20N2O |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
N-[2-(4-phenylmethoxyphenyl)ethyl]pyridin-4-amine |
InChI |
InChI=1S/C20H20N2O/c1-2-4-18(5-3-1)16-23-20-8-6-17(7-9-20)10-15-22-19-11-13-21-14-12-19/h1-9,11-14H,10,15-16H2,(H,21,22) |
Clave InChI |
WPBRSJXCRWSAHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCNC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


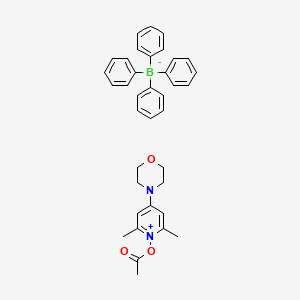
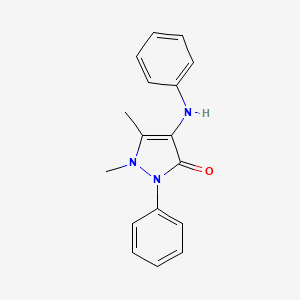

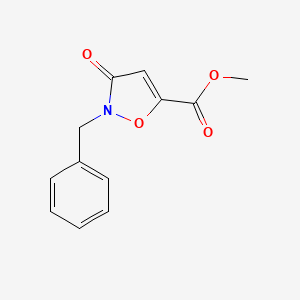
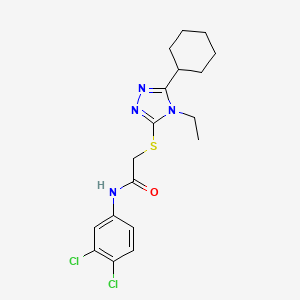
![N-(7-(2-Phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11770576.png)
![(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-3-yl)methanamine hydrochloride](/img/structure/B11770578.png)

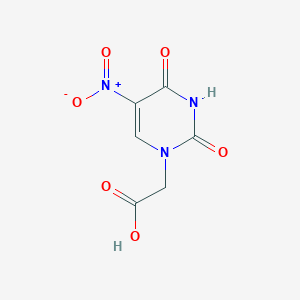
![N-Ethyl-N-methylbenzo[b]thiophen-2-amine](/img/structure/B11770592.png)
